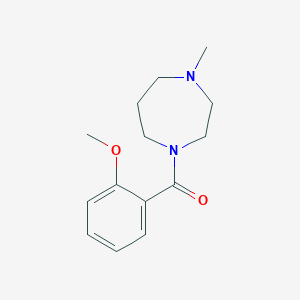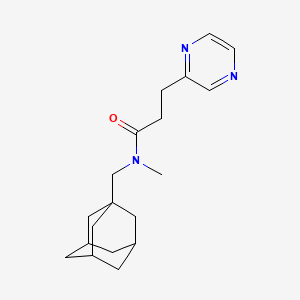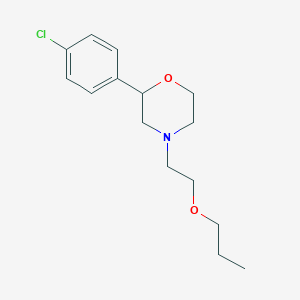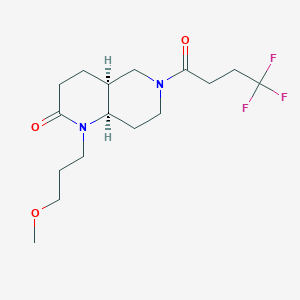
N-(2-fluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, commonly known as FMPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FMPA belongs to the class of compounds known as piperidines, which are widely used in the pharmaceutical industry for their diverse biological activities.
科学的研究の応用
FMPA has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and depression. One of the major advantages of FMPA is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the development of central nervous system (CNS) drugs. FMPA has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, FMPA has been reported to have neuroprotective effects against β-amyloid-induced toxicity in Alzheimer's disease models and antidepressant-like effects in animal models of depression.
作用機序
The exact mechanism of action of FMPA is not fully understood, but it is believed to act through multiple pathways. FMPA has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which play key roles in cell proliferation and survival. In addition, FMPA has been reported to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FMPA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, FMPA induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease models, FMPA protects neuronal cells from β-amyloid-induced toxicity by reducing oxidative stress and inflammation. In animal models of depression, FMPA has been reported to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to antidepressant-like effects.
実験室実験の利点と制限
One of the major advantages of FMPA is its high potency and selectivity against cancer cells and CNS targets. FMPA has been shown to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for drug development. However, the synthesis of FMPA is complex and requires specialized equipment and expertise, which may limit its use in some laboratories.
将来の方向性
There are several future directions for the research and development of FMPA. One potential application is in the development of novel CNS drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. FMPA may also have potential applications in the field of cancer immunotherapy, as it has been shown to modulate the immune response in cancer cells. Further studies are needed to fully understand the mechanism of action of FMPA and its potential applications in drug discovery.
合成法
The synthesis of FMPA involves the reaction of 2-fluoroaniline with 4-methylpiperidine, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained in high yield and purity using standard purification techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-11-6-8-17(9-7-11)10-14(18)16-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIPPWGFWFHQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(hexylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432869.png)
![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)


![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(morpholin-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432948.png)
![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![(1,3-dimethylbutyl)({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amine](/img/structure/B5432959.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5432961.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5432970.png)


![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)piperidine-1-carboxamide](/img/structure/B5432988.png)